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A deep dive into the foundational discoveries, key intermediates, and experimental

methodologies that unveiled a central metabolic route.

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic

amino acids—phenylalanine, tyrosine, and tryptophan—stands as a cornerstone of

biochemistry. Its discovery, a landmark achievement in metabolic research, was the culmination

of elegant experiments primarily utilizing microbial mutants. This technical guide provides an in-

depth exploration of the elucidation of the shikimate pathway, detailing the key intermediates,

the experimental protocols used to identify them, and the quantitative data that underpinned

these seminal discoveries. This pathway, absent in animals, is a critical target for the

development of herbicides and antimicrobial agents.

The Pioneers and Their Strategy: The Rise of the
Auxotroph
The elucidation of the shikimate pathway is largely credited to the pioneering work of Bernard

D. Davis and David B. Sprinson in the 1950s. Their primary experimental strategy involved the

use of auxotrophic mutants of Escherichia coli. These mutants were unable to grow on a

minimal medium but could be rescued by the addition of one or more aromatic compounds. By

identifying the specific substances that accumulated in the culture media of these mutants and

the compounds that could restore their growth, they were able to piece together the sequence

of metabolic intermediates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b562350?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Seven Steps to Aromaticity: A Cascade of
Intermediates
The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from

glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and

culminates in the formation of chorismate, the common precursor to the three aromatic amino

acids.

The Intermediates of the Shikimate Pathway
The seven key intermediates in the main trunk of the shikimate pathway are:

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

3-Dehydroquinate (DHQ)

3-Dehydroshikimate (DHS)

Shikimate

Shikimate 3-phosphate (S3P)

5-Enolpyruvylshikimate 3-phosphate (EPSP)

Chorismate

The overall flow of the pathway is depicted in the following diagram:

Phosphoenolpyruvate (PEP)

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

Erythrose 4-phosphate (E4P)

3-Dehydroquinate (DHQ)aroB 3-Dehydroshikimate (DHS)aroD ShikimatearoE Shikimate 3-phosphate (S3P)aroK, aroL 5-Enolpyruvylshikimate 3-phosphate (EPSP)aroA ChorismatearoC Aromatic Amino Acids
(Phenylalanine, Tyrosine, Tryptophan)
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Figure 1: The Shikimate Pathway to Aromatic Amino Acids.
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Quantitative Insights from Foundational
Experiments
The following tables summarize key quantitative data extracted from the seminal papers on the

discovery and characterization of the shikimate pathway enzymes and intermediates.

Accumulation of Intermediates by E. coli Mutants
This table presents data on the accumulation of shikimate pathway intermediates by various

auxotrophic mutants of E. coli, a key experimental approach used by Bernard Davis.

E. coli Mutant
Strain

Blocked Enzyme
Accumulated
Intermediate

Concentration in
Culture Medium
(µg/mL)

83-1
Shikimate

Dehydrogenase

3-Dehydroshikimic

acid
20-40

83-2
3-Dehydroquinate

Dehydratase
3-Dehydroquinic acid 15-30

83-3 Shikimate Kinase Shikimic acid 50-100

Table 1: Accumulation of Shikimate Pathway Intermediates by E. coli Auxotrophs.

Enzymatic Activities and Kinetic Parameters
This table summarizes the kinetic properties of some of the key enzymes of the shikimate

pathway, as determined in early studies.
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Enzyme Source
Substrate
(s)

Km (µM)
Vmax
(units/mg
protein)

Inhibitor(
s)

Ki (µM)

3-

Dehydroqui

nate

Synthase

E. coli DAHP 4 0.12 - -

Dehydroshi

kimic

Reductase

Pea leaves

3-

Dehydroshi

kimic acid

50 0.5
Shikimic

acid
200

Chorismate

Mutase

Aerobacter

aerogenes

Chorismic

acid
130 -

Phenylalan

ine,

Tyrosine

10, 30

Table 2: Kinetic Parameters of Key Shikimate Pathway Enzymes.

Experimental Protocols: A Window into Discovery
The following sections provide detailed methodologies for the key experiments that were

instrumental in the elucidation of the shikimate pathway.

Isolation and Identification of 3-Dehydroshikimic Acid
Objective: To isolate and identify the intermediate accumulated by an E. coli mutant blocked in

the conversion of this intermediate to shikimic acid.

Experimental Workflow:
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Bacterial Culture Isolation

Characterization

Grow E. coli mutant 83-1
in minimal medium + tyrosine Centrifuge to remove cells Collect supernatant Acidify supernatant

to pH 2.5 Adsorb on charcoal Elute with aqueous ethanol Concentrate eluate Crystallize from
ethyl acetate-petroleum ether

UV Spectroscopy

Chemical Tests
(e.g., periodate oxidation)
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Figure 2: Workflow for the Isolation of 3-Dehydroshikimic Acid.

Methodology:

Culture:E. coli mutant 83-1, blocked in shikimate dehydrogenase, was grown in a minimal

salts medium supplemented with limiting amounts of tyrosine to allow for growth and

accumulation of the intermediate.

Harvesting: The bacterial culture was centrifuged to pellet the cells, and the clear

supernatant was collected.

Isolation:

The supernatant was acidified to approximately pH 2.5 with sulfuric acid.

The acidified supernatant was passed through a column of activated charcoal, which

adsorbs the aromatic intermediate.

The charcoal was washed with water to remove salts and other impurities.

The intermediate was eluted from the charcoal with 50% aqueous ethanol.

The ethanolic eluate was concentrated under reduced pressure.

Crystallization and Identification:
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The concentrated solution was further purified by crystallization from a mixture of ethyl

acetate and petroleum ether.

The crystalline product was identified as 3-dehydroshikimic acid based on its ultraviolet

absorption spectrum, which showed a maximum at 234 nm, and by chemical tests such as

periodate oxidation, which indicated the presence of a vicinal diol and an α-keto acid.

Enzymatic Synthesis and Isolation of Chorismic Acid
Objective: To demonstrate the enzymatic conversion of 5-enolpyruvylshikimate 3-phosphate

(EPSP) to chorismate and to isolate the product.

Experimental Workflow:

Enzymatic Reaction Purification

Analysis

Incubate EPSP with
chorismate synthase (aroC) Stop reaction with ethanol Paper chromatography Elute UV-absorbing band UV Spectroscopy

Bioassay with
aromatic amino acid auxotrophs

Click to download full resolution via product page

Figure 3: Workflow for the Enzymatic Synthesis of Chorismic Acid.

Methodology:

Enzyme Preparation: A cell-free extract containing chorismate synthase (encoded by the

aroC gene) was prepared from a suitable strain of E. coli.

Enzymatic Reaction:

5-Enolpyruvylshikimate 3-phosphate (EPSP), the substrate, was incubated with the

enzyme preparation in a suitable buffer (e.g., Tris-HCl, pH 7.5).
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The reaction was allowed to proceed at 37°C for a defined period.

The reaction was terminated by the addition of cold ethanol to precipitate the protein.

Purification and Identification:

The reaction mixture was centrifuged, and the supernatant was concentrated.

The concentrate was subjected to paper chromatography using a butanol-acetic acid-

water solvent system.

A UV-absorbing spot that was absent in control reactions lacking either the enzyme or the

substrate was identified.

This spot was eluted from the paper.

Characterization:

The ultraviolet absorption spectrum of the eluted compound showed a characteristic

maximum at 275 nm.

The biological activity of the isolated compound was confirmed by its ability to support the

growth of E. coli mutants that required all three aromatic amino acids for growth,

demonstrating it was the common precursor, chorismic acid.

Conclusion
The discovery of the shikimate pathway is a testament to the power of microbial genetics and

biochemistry in unraveling complex metabolic networks. The meticulous work of Davis,

Sprinson, and their contemporaries, using simple yet elegant experimental approaches, laid the

foundation for our understanding of aromatic amino acid biosynthesis. The quantitative data

they generated and the protocols they developed remain relevant to this day, providing a

blueprint for metabolic pathway elucidation. For researchers, scientists, and drug development

professionals, a deep understanding of these foundational discoveries is not merely a historical

exercise but a crucial underpinning for the rational design of new therapeutic agents and

herbicides that target this essential and fascinating pathway.
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To cite this document: BenchChem. [The Genesis of Aromatic Life: Unraveling the Shikimate
Pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b562350#discovery-of-the-shikimate-pathway-and-its-
intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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